molecular formula C15H16O2 B8422892 1-Benzyl-4-methoxymethoxybenzene

1-Benzyl-4-methoxymethoxybenzene

Cat. No.: B8422892
M. Wt: 228.29 g/mol
InChI Key: BDHOFRGAPLEVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methoxymethoxybenzene is a specialty organic compound of significant interest in chemical synthesis and research applications. The methoxymethoxy (MOM) group is a widely used protecting group for alcohols, and this benzyl-containing benzene derivative serves as a valuable building block or intermediate in the development of more complex molecular architectures. Its primary research value lies in synthetic organic chemistry, particularly in multi-step synthesis where protecting group strategies are essential. Researchers utilize this compound in the exploration of new synthetic methodologies, including coupling reactions and as a precursor in pharmaceutical and material science research. The structure suggests potential use in ligand design or as a core scaffold. This product is strictly for laboratory research purposes. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use. Proper safety protocols should be followed.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-benzyl-4-(methoxymethoxy)benzene

InChI

InChI=1S/C15H16O2/c1-16-12-17-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

BDHOFRGAPLEVJN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-[(Benzyloxy)methyl]-4-methoxybenzene with five related compounds, highlighting molecular features, synthesis routes, and inferred properties:

Compound Name & IUPAC Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Insights Physical State (Inferred) Reference
1-[(Benzyloxy)methyl]-4-methoxybenzene C₁₅H₁₆O₂ 228.291 -CH₂-O-C₆H₅ (ortho), -OCH₃ (para) Purified via chromatography (petroleum ether/EtOAc) Pale yellow oil
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 293.16 -O-C₆H₅ (para), -Br (ortho), -OCH₃ Multi-step synthesis: protection, bromination, benzylation Crystalline solid
1-Bromo-4-(methoxymethyl)benzene C₉H₁₁BrO 215.09 -Br (para), -CH₂-OCH₃ Commercially available (high purity) Not specified
1-Methoxy-4-(2-nitrovinyl)benzene C₉H₉NO₃ 179.17 -OCH₃ (para), -CH=CH-NO₂ Not explicitly detailed Yellow solid
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₂₀O 264.36 -C₄H₉ (para), -C≡C-C₆H₄-OCH₃ Ethynylation reactions inferred Liquid

Reactivity and Functional Group Analysis

Benzyloxymethyl and Methoxy Groups :

  • The benzyloxymethyl group in 1-[(Benzyloxy)methyl]-4-methoxybenzene enhances steric bulk and may participate in acid-catalyzed ether cleavage. The methoxy group is electron-donating, directing electrophilic substitution to the ortho/para positions .
  • In 4-Benzyloxy-2-bromo-1-methoxybenzene , bromine introduces a site for nucleophilic substitution (e.g., Suzuki coupling), while the benzyloxy group offers orthogonal protecting group strategies .

Nitrovinyl and Ethynyl Groups: 1-Methoxy-4-(2-nitrovinyl)benzene features a nitrovinyl group, a strong electron-withdrawing moiety, making it reactive toward nucleophilic additions (e.g., Michael additions) . 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene contains an ethynyl linker, enabling cross-coupling reactions (e.g., Sonogashira) for constructing conjugated systems .

Brominated Derivatives :

  • Bromine in 1-Bromo-4-(methoxymethyl)benzene facilitates halogen-metal exchange or cross-coupling reactions, useful in pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 1-Benzyl-4-methoxymethoxybenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves benzylation of 4-methoxymethoxybenzene via Friedel-Crafts alkylation or nucleophilic substitution. Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or phase-transfer catalysts for nucleophilic substitutions .
  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., over-alkylation) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .
    • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of benzyl halide) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for methoxymethoxy (–OCH₂O–) protons as a singlet at δ 4.8–5.0 ppm and benzyl CH₂ as a singlet near δ 4.0 ppm .
  • ¹³C NMR : Methoxymethoxy carbons appear at δ 90–95 ppm, aromatic carbons at δ 110–160 ppm .
  • IR : Confirm ether (C-O-C) stretches at 1050–1150 cm⁻¹ and aromatic C-H bends near 3000 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak ([M]⁺) matching the molecular formula (C₁₅H₁₆O₂) and fragmentation patterns for substituents .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Stable in neutral to mildly acidic/basic conditions (pH 5–9). Avoid strong acids/bases to prevent hydrolysis of the methoxymethoxy group .
  • Thermal stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., CO). Store at 2–8°C in inert atmospheres (N₂/Ar) .
  • Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich aromatic positions. The methoxymethoxy group directs electrophiles to the para position relative to the benzyl group .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to validate substituent effects .
  • Validation : Compare computational results with experimental nitration or halogenation outcomes .

Q. How do steric and electronic effects of the benzyl group influence further functionalization of this compound?

  • Methodological Answer :

  • Steric effects : The benzyl group hinders ortho substitution, favoring meta or para positions. Use bulky electrophiles (e.g., tert-butyl chloride) to probe steric limitations .
  • Electronic effects : Electron-donating methoxymethoxy group increases ring reactivity. Quantify via Hammett substituent constants (σ⁺) to correlate with reaction rates .
  • Case study : Compare bromination yields with/without directing groups to isolate electronic contributions .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis across different catalytic systems?

  • Methodological Answer :

  • Systematic variable testing :
  • Catalyst screening : Compare AlCl₃, FeCl₃, and ionic liquids under identical conditions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve benzyl halide solubility but increase side reactions .
  • Statistical Design of Experiments (DoE) : Use factorial designs to identify interactions between temperature, catalyst loading, and solvent .
  • Reproducibility protocols : Standardize purification methods and moisture control (e.g., molecular sieves) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .
  • Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence polarization or HPLC-based activity assays .
  • Metabolic stability : Incubate derivatives with liver microsomes and quantify parent compound degradation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.